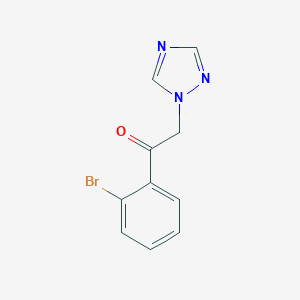

1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

説明

1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and 1H-1,2,4-triazole.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 2-bromobenzaldehyde and a suitable reagent.

Cyclization: The intermediate compound undergoes cyclization with 1H-1,2,4-triazole to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

化学反応の分析

Types of Reactions

1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives.

科学的研究の応用

Medicinal Chemistry Applications

- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antimicrobial properties. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has been investigated for its efficacy against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

- Anticancer Properties : Research indicates that triazole-based compounds can inhibit cancer cell proliferation. The compound has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic applications in oncology .

- Anti-inflammatory Effects : Some studies suggest that triazoles possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could lead to its use in treating conditions characterized by excessive inflammation .

Agricultural Applications

- Fungicides : Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its effectiveness against plant pathogens could help in developing sustainable agricultural practices .

- Plant Growth Regulators : The compound may also serve as a plant growth regulator, influencing various physiological processes in plants. This aspect is under investigation to enhance crop yields and resistance to environmental stressors .

Materials Science Applications

- Polymer Chemistry : The incorporation of triazole units into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research is ongoing to explore the use of this compound in synthesizing novel polymeric materials with improved characteristics .

- Nanotechnology : Triazole compounds are being studied for their role in nanotechnology applications, particularly in the development of nanomaterials with specific functionalities such as drug delivery systems and sensors .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various triazole derivatives, including this compound. The compound was found to inhibit the growth of Staphylococcus aureus and Candida albicans at low concentrations, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies published in the Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through mitochondrial pathways. This finding suggests its potential role as an anticancer drug candidate.

作用機序

The mechanism of action of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

- 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

- 1-(2-Fluorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

- 1-(2-Iodophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

Uniqueness

1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets.

生物活性

1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H8BrN3O

- CAS Number : 126961-71-5

- Molecular Weight : 256.09 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reaction : Between 2-bromobenzaldehyde and 1H-1,2,4-triazole.

- Cyclization : The intermediate undergoes cyclization to form the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- The triazole ring can inhibit enzymes by binding to their active sites.

- The bromophenyl group may enhance binding affinity and specificity towards target proteins.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

- Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.

Anticancer Potential

A study highlighted the potential of triazole derivatives in cancer therapy:

- Triazole compounds have been evaluated for their ability to inhibit Bcl-2 protein expression in cancer cells. One derivative demonstrated an IC50 value of 0.31–0.7 µM against Bcl-2-expressing human cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have been documented:

- Compounds derived from similar structures showed reduced cytokine release (TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs), indicating potential for treating inflammatory diseases .

Case Studies and Research Findings

特性

IUPAC Name |

1-(2-bromophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-4-2-1-3-8(9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXERDXJZOKCUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN2C=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358769 | |

| Record name | 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646394 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

126961-71-5 | |

| Record name | 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。